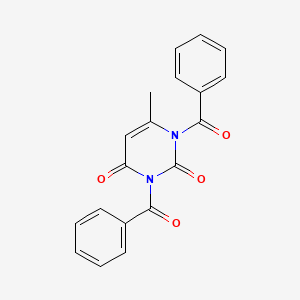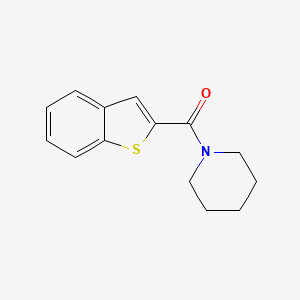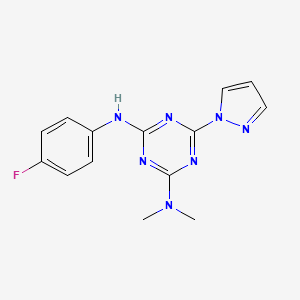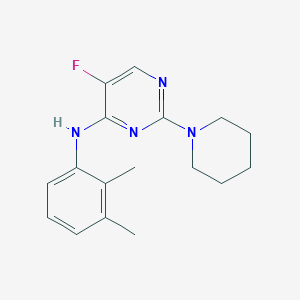
1,3-Dibenzoyl-6-methyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibenzoyl-6-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of benzoyl groups at positions 1 and 3, and a methyl group at position 6 on the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibenzoyl-6-methyluracil can be synthesized through the selective N1-alkylation of 1,3-dibenzoyluracils. The process involves the treatment of 1,3-dibenzoyluracils with anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature, followed by N1-alkylation using various alkylating agents such as allyl bromide, benzyl chloride, or phenacyl halides . The final step involves N3-debenzoylation using an aqueous-alcoholic solution of ammonia .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzoyl-6-methyluracil undergoes various chemical reactions, including:
Debenzoylation: The removal of benzoyl groups from the uracil ring can be achieved using aqueous-alcoholic ammonia.
Common Reagents and Conditions
Alkylation: Anhydrous potassium carbonate in DMF at room temperature, followed by the addition of alkylating agents.
Debenzoylation: Aqueous-alcoholic ammonia solution.
Major Products Formed
N1-Alkylated Uracil Derivatives: Formed through the alkylation of this compound.
Debenzoylated Uracil Derivatives: Resulting from the removal of benzoyl groups.
Scientific Research Applications
1,3-Dibenzoyl-6-methyluracil has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including antineoplastic agents, inhibitors of viral replication, and antibacterial agents.
Material Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific properties.
Biological Studies: It is used in the study of nucleic acid analogs and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 1,3-dibenzoyl-6-methyluracil involves its interaction with specific molecular targets and pathways. The compound’s benzoyl groups and methyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biological processes, including DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzoyluracil: Lacks the methyl group at position 6, making it less hydrophobic compared to 1,3-dibenzoyl-6-methyluracil.
6-Methyluracil: Lacks the benzoyl groups, resulting in different chemical reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of both benzoyl groups and a methyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
1,3-dibenzoyl-6-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c1-13-12-16(22)21(18(24)15-10-6-3-7-11-15)19(25)20(13)17(23)14-8-4-2-5-9-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOYGVZMZVLUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-Nitro-5-(phenylsulfanyl)phenoxy]pyridine](/img/structure/B5655721.png)
![5-(methoxymethyl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}thiophene-2-carboxamide](/img/structure/B5655729.png)
![N-[(3R,4S)-1-(4-cyclopentylpyrimidin-2-yl)-4-cyclopropylpyrrolidin-3-yl]-2-hydroxyacetamide](/img/structure/B5655737.png)
![9-[3-(3-fluorophenyl)propanoyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655738.png)
![1-cyclopentyl-N-[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5655746.png)
![3-[(3R*,4S*)-1-(3-chloro-4-methoxybenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5655752.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-(methylamino)isonicotinamide](/img/structure/B5655763.png)

![1-(3-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B5655771.png)

![7-methyl-2-[3-methyl-5-(phenoxymethyl)-2-furoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5655784.png)
![{2-[rel-(1S,5R)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxoethyl}methylamine dihydrochloride](/img/structure/B5655791.png)
![[(3R*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5655794.png)
